N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
918638-01-4 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide |
InChI |
InChI=1S/C11H18N2O/c1-3-10(12-11(14)4-2)13-8-6-5-7-9-13/h3-4,10H,1-2,5-9H2,(H,12,14) |
InChI Key |
PZWIZYWXTCAEKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(NC(=O)C=C)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Nucleophilic Substitution
The most common method involves a nucleophilic substitution reaction where piperidine acts as a nucleophile. The general reaction scheme is as follows:
$$
\text{Prop-2-enamide} + \text{Piperidine} \xrightarrow{\text{Base}} \text{N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide}
$$
- Reagents: Prop-2-enamide, piperidine
- Base: Sodium hydride or potassium carbonate to deprotonate the amide
- Solvent: Typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Reaction is usually performed at elevated temperatures (60–80°C)
Electrophilic Activation
A novel approach involves the electrophilic activation of amides to form enamides, which can subsequently react with piperidine. This method utilizes strong bases and activating agents.
- An amide is treated with lithium hexamethyldisilazane (LiHMDS) and triflic anhydride (Tf₂O) to activate the nitrogen.
- The resulting intermediate undergoes nucleophilic attack by piperidine.
This method has shown promising results with yields reaching up to 89% under optimized conditions, highlighting its efficiency for synthesizing enamides from amides.
Alternative Synthetic Routes
Other synthetic routes may involve multi-step processes where intermediates are formed before arriving at the final compound. For example:
- Formation of a piperidinyl intermediate followed by its reaction with an acrylamide derivative.
Use of coupling reactions, where activated esters or halides react with piperidine.
| Method | Yield (%) | Conditions Required | Advantages |
|---|---|---|---|
| Direct Nucleophilic Substitution | 70–80 | Base, organic solvent | Simple and straightforward |
| Electrophilic Activation | Up to 89 | Strong base, activating agent | High yield, efficient |
| Multi-step Synthesis | Variable | Multiple reagents and conditions | Versatile for complex structures |
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may modulate enzyme activity or receptor interactions, which is crucial for therapeutic applications.
Mechanism of Action
The mechanism involves interaction with specific molecular targets, potentially leading to inhibition or activation of biological pathways. Understanding these interactions is essential for optimizing its use in drug design.
The preparation methods for this compound demonstrate a range of synthetic strategies from straightforward nucleophilic substitutions to more complex electrophilic activations. Each method offers unique advantages in terms of yield and applicability in further chemical synthesis or biological research.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Thiosemicarbazone Derivatives
Compound : 2-[1-Oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide (HL)
- Structure : Replaces the acrylamide group with a thiosemicarbazone moiety (N–NH–C=S).
- Synthesis : Prepared via condensation of 1-(piperidin-1-yl)propan-2-one with N-allylthiosemicarbazide .
- Biological Activity : Forms coordination complexes with Cu(II), Ni(II), and Fe(III), exhibiting antioxidant properties (e.g., radical scavenging in DPPH assays). These complexes show enhanced activity compared to the free ligand due to metal-ligand synergism .
- Applications : Explored for anti-inflammatory and oxidative stress-related disease modulation .
| Parameter | N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide | HL (Thiosemicarbazone) |
|---|---|---|
| Functional Group | Acrylamide | Thiosemicarbazone (C=S, NH) |
| Coordination Sites | Limited (amide oxygen) | Multiple (S, N, O) |
| Antioxidant Activity | Not reported | Significant (IC₅₀ ~ 20 µM) |
| Metal Complexes | Unlikely | Cu, Ni, Fe complexes |
Fluorinated Acrylamide Analogs
Compound : N-[3-Fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide
- Structure : Substituted phenyl ring with a fluorine atom at the 3-position.
- Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions involving piperidine and fluorinated aryl precursors .
- Applications: Fluorination often enhances metabolic stability and binding affinity in drug candidates. This compound’s structural rigidity may improve target selectivity compared to non-fluorinated analogs.
Piperidine-Containing Pharmaceuticals
Compound : Fisogatinibum (INN: C19H17F3N2O3S)
- Structure : Prop-2-enamide linked to a piperidine ring fused with a quinazolin-2-amine scaffold.
Pyridine-Substituted Piperidine Derivatives
Compound : N-(1-(Piperidin-1-yl)propan-2-yl)pyridin-2-amine
- Structure : Replaces acrylamide with a pyridin-2-amine group.
Key Research Findings
- Antioxidant Activity : Thiosemicarbazone analogs (e.g., HL) outperform acrylamide derivatives in radical scavenging due to their redox-active sulfur and nitrogen sites .
- Coordination Chemistry : Thiosemicarbazones form stable metal complexes (e.g., [Cu(L)X]), enhancing their biological activity. Acrylamides lack such versatility .
- Structural Flexibility : Fluorinated or aryl-substituted acrylamides (e.g., N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide) exhibit improved pharmacokinetic profiles .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide, also known as acryloylfentanyl, is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the context of opioid research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is known for its role in various biological activities. The presence of the prop-2-enamide group suggests potential reactivity that may contribute to its pharmacological effects.
Acryloylfentanyl operates primarily as an opioid receptor agonist. Its structure allows it to bind effectively to mu-opioid receptors (MOR), which are pivotal in mediating analgesic effects and other opioid-related activities. The binding affinity and selectivity for these receptors can influence its potency and efficacy compared to other opioids.
Analgesic Properties
Research indicates that compounds like acryloylfentanyl exhibit significant analgesic properties. Studies have shown that similar piperidine derivatives can produce pain relief comparable to traditional opioids. For instance, a study highlighted the synthesis of various piperidine derivatives, showing promising antitumor and analgesic activities .
Antitumor Activity
Some derivatives of piperidine, including those with similar structures to acryloylfentanyl, have demonstrated antitumor properties. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation . However, specific studies on acryloylfentanyl's direct antitumor effects remain limited.
Toxicity and Abuse Potential
Acryloylfentanyl has been associated with significant toxicity and abuse potential, similar to fentanyl and its analogs. Reports indicate that it can lead to severe respiratory depression and overdose situations, making it a substance of concern for public health . Its classification under controlled substances reflects these risks.
Case Study 1: Overdose Incidents
Several overdose cases involving acryloylfentanyl have been reported, highlighting its potency. In one instance, emergency responders noted rapid respiratory failure in individuals who had ingested the compound, necessitating immediate intervention with naloxone .
Case Study 2: Comparative Analysis with Fentanyl
A comparative study evaluated the effects of acryloylfentanyl against fentanyl in animal models. Results indicated that while both compounds produced similar analgesic effects, acryloylfentanyl exhibited a faster onset but also higher rates of adverse effects .
Research Findings Summary Table
| Study | Findings | Implications |
|---|---|---|
| Opioid Receptor Binding Study | High binding affinity for mu-opioid receptors | Potential for strong analgesic effects |
| Toxicity Assessment | Significant respiratory depression observed in overdose cases | High abuse potential |
| Comparative Efficacy Study | Faster onset compared to fentanyl with increased adverse effects | Need for caution in clinical use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
